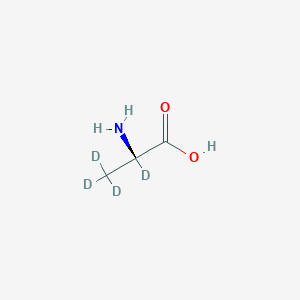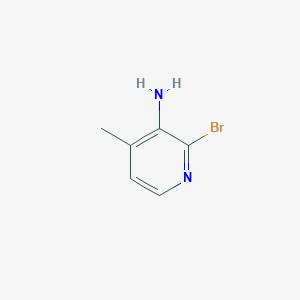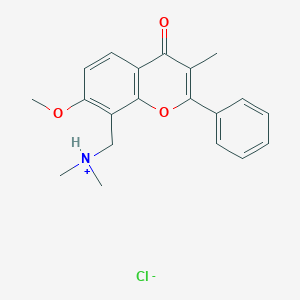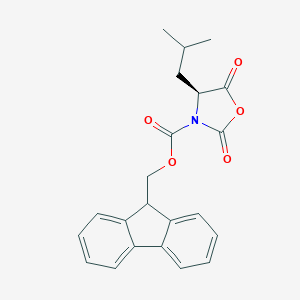
L-Alanine-d4
Overview
Description
It is a non-essential amino acid that plays a crucial role in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, brain, and the central nervous system . The deuterium labeling makes it particularly useful in scientific research, especially in the fields of biochemistry, proteomics, and metabolomics .
Mechanism of Action
Target of Action
L-Alanine-d4 is the deuterium labeled form of L-Alanine . L-Alanine is a non-essential amino acid that plays a key role in various biological processes . It is involved in sugar and acid metabolism, enhances immunity, and provides energy for muscle tissue, brain, and the central nervous system .
Mode of Action
This compound, like L-Alanine, participates in sugar and acid metabolism, enhancing immunity and providing energy for muscle tissue, brain, and the central nervous system . The deuterium labeling allows for tracking of the compound in biological systems, which can be particularly useful in drug development processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. One of its primary roles is in energy metabolism, particularly glucose metabolism . During periods of intense physical activity or fasting, alanine can be converted into glucose through a process called gluconeogenesis . Additionally, this compound can be used to gain insights into amino acid metabolism, protein synthesis, and related cellular processes .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a deuterium labeled form of l-alanine, it is likely to have similar effects as l-alanine, which include participation in sugar and acid metabolism, enhancement of immunity, and provision of energy for muscle tissue, brain, and the central nervous system .
Action Environment
It is known that the compound is stable and can be stored at room temperature in continental us
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Alanine-d4 can be synthesized through various methods, including chemical synthesis and microbial fermentation. One common method involves the incorporation of deuterium into L-Alanine through chemical reactions. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the determination and quantification of amino acids . The production process is optimized to ensure high purity and yield, making it suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions: L-Alanine-d4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form pyruvate.
Reduction: It can be reduced to form alanine derivatives.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.
Major Products:
Oxidation: Pyruvate
Reduction: Alanine derivatives
Substitution: Various substituted alanine compounds
Scientific Research Applications
L-Alanine-d4 has a wide range of scientific research applications, including:
Biochemistry: Used as a tracer in metabolic studies to understand amino acid metabolism.
Proteomics: Employed in the labeling of proteins and peptides for mass spectrometry analysis.
Metabolomics: Utilized in the quantification of amino acids in biological samples.
Comparison with Similar Compounds
L-Alanine: The non-deuterated form of L-Alanine, involved in similar metabolic processes.
L-Methionine-d3: Another deuterium-labeled amino acid used in metabolic studies.
L-Phenylalanine-d5: A deuterium-labeled form of L-Phenylalanine, used in proteomics and metabolomics.
Uniqueness: L-Alanine-d4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool for studying metabolic pathways and protein interactions .
Properties
IUPAC Name |
(2S)-2-amino-2,3,3,3-tetradeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1D3,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-IALWIIEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480390 | |
| Record name | L-Alanine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18806-29-6 | |
| Record name | L-Alanine-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Alanine-d4 help in understanding the mechanism of enzymes like L-alanine dehydrogenase?
A1: [] this compound, along with other deuterated substrates like L-serine-d3, are used in kinetic isotope effect studies. By substituting hydrogen atoms with deuterium, researchers can observe changes in reaction rates, revealing details about the rate-limiting steps and the involvement of specific hydrogen atoms in the enzymatic reaction. For example, using this compound and analyzing the deuterium isotope effects helped determine that L-alanine is a "sticky" substrate for Bacillus subtilis L-alanine dehydrogenase, meaning it reacts to form products faster than it dissociates from the enzyme. []
Q2: What structural insights about L-alanine can be derived from studies using this compound?
A2: [] Research using this compound in electron paramagnetic resonance (EPR) studies provided valuable insights into the structure of copper-amino acid complexes. The well-defined ligand hyperfine structures observed in the EPR spectra of Cu2+ complexes in this compound crystals indicated that the amino group exists as -NH2 instead of the zwitterionic -NH3+ form. This suggests that the incorporation of Cu2+ requires the removal of two protons from the L-alanine molecule. []
Q3: Are there any other interesting findings regarding L-alanine from these studies?
A3: [] Yes, EPR studies using this compound revealed the presence of small and anisotropic proton hyperfine couplings. This finding suggests that the ligand amino protons in the copper-amino acid complex undergo a rearrangement motion. []
- Cleland, W. W. (1982). Use of isotope effects and pH studies to determine the chemical mechanism of Bacillus subtilis L-alanine dehydrogenase. Biochemistry, 21(14), 3450–3457.
- Fujimoto, M., Tomkiewicz, Y., & Fujimoto, M. (1973). Ligand hyperfine interaction in Cu2+ complexes in amino acid crystals: L‐alanine‐d4 and α‐glycine‐d2. The Journal of Chemical Physics, 58(7), 3210–3218.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)

![2-(4-Amino-4,6-dimethyl-5-oxooxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B136879.png)



![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)


